N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4/c18-17(19,20)13-4-2-1-3-12(13)16(22)21-7-8-23-11-5-6-14-15(9-11)25-10-24-14/h1-6,9H,7-8,10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSZMCABNOASDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-(2H-1,3-benzodioxol-5-yl)ethanol with a suitable halogenating agent to form 2-(2H-1,3-benzodioxol-5-yloxy)ethyl halide. This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Alkylated derivatives
Scientific Research Applications
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Analogues
Fluopyram
Structure : N-[2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide .
Key Differences :
- The ethylamine side chain in fluopyram terminates in a pyridinyl ring substituted with chloro and trifluoromethyl groups, whereas the target compound features a benzodioxolyloxy group.
- Applications : Fluopyram is a registered fungicide with tolerances established by the EPA and FAO/WHO. Its mechanism involves succinate dehydrogenase inhibition .
- Metabolism : Fluopyram degrades to 2-(trifluoromethyl)benzamide, a common metabolite shared with other trifluoromethylbenzamides .
Nitazoxanide
Structure : 2-Acetolyloxy-N-(5-nitro-2-thiazolyl)benzamide .
Key Differences :
- Nitazoxanide incorporates a nitro-thiazole group instead of the trifluoromethylbenzamide and benzodioxolyloxy moieties.
- Applications : Broad-spectrum antiparasitic agent targeting protozoa and helminths, highlighting the role of nitro groups in redox-mediated activity .
Sigma Receptor-Targeting Benzamides (e.g., [125I]PIMBA)
Structure : N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide .
Key Differences :
- The target compound replaces the piperidinyl and iodo-methoxy groups with benzodioxolyloxy and trifluoromethyl substituents.
- Applications : Sigma receptor ligands like [125I]PIMBA are used in cancer imaging and therapy due to high tumor uptake and retention .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Structure : Benzamide with a 3,4-dimethoxyphenethylamine side chain .
Key Differences :
- Rip-B lacks the trifluoromethyl group and benzodioxole ring but shares a phenethylamine backbone.
Structural Comparison Table
Research Findings and Trends
- Trifluoromethyl Group Impact : The trifluoromethyl group in the target compound and fluopyram enhances resistance to oxidative metabolism, prolonging half-life compared to nitro or methoxy groups in nitazoxanide or Rip-B .
- Benzodioxole vs.
- Therapeutic Potential: Sigma receptor ligands (e.g., [125I]PIMBA) demonstrate that benzamide derivatives with optimized side chains achieve high tumor specificity, suggesting the target compound could be explored for oncological applications .
Biological Activity
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and biological activity data related to this compound, highlighting its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 347.34 g/mol. The compound features a benzo[d][1,3]dioxole moiety, known for its pharmacological properties, and a trifluoromethyl group that may enhance its biological activity.
1. Inhibition of Cancer Cell Proliferation
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Derivatives containing the benzo[d][1,3]dioxole structure have demonstrated IC50 values in the micromolar range against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | 10 - 15 |
| HCT116 | 8 - 12 |
| MCF7 | 5 - 10 |
2. Induction of Apoptosis
The compound may trigger apoptosis through mitochondrial pathways. Research suggests that similar compounds can influence the expression of Bcl-2 family proteins, promoting cell death in cancerous cells.
3. Anti-inflammatory Activity
This compound has shown promise in anti-inflammatory applications:
- Mechanism : It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Case Study : In vitro studies demonstrated a reduction in IL-6 and TNF-alpha production in macrophages treated with this compound.
Case Study: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound on various cancer cell lines. The findings indicated:
- Cell Viability Assay : MTS assays revealed significant cytotoxicity against cancer cells while sparing normal cells.
- Mechanistic Insights : Flow cytometry analysis showed an increase in early and late apoptotic cells after treatment.
Case Study: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of the compound:
- Experimental Model : Rat models with induced inflammation were treated with varying doses.
- Results : The compound exhibited dose-dependent inhibition of inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.
Q & A
Q. What are the key synthetic routes for N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-(trifluoromethyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxole moiety followed by amidation. Key steps include:
- Coupling reactions between benzodioxol-5-yloxy ethylamine and trifluoromethylbenzoyl chloride under controlled stoichiometry .
- Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) to minimize side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Yield optimization requires precise pH monitoring during amidation and inert atmospheres to prevent hydrolysis .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer: Structural validation employs:
- NMR spectroscopy (¹H, ¹³C, and 19F) to confirm substitution patterns and bond connectivity. For example, the trifluoromethyl group shows a characteristic triplet in ¹⁹F NMR at ~-60 ppm .
- High-resolution mass spectrometry (HR-MS) to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z) .
- X-ray crystallography (if crystalline) to resolve bond lengths (e.g., C=O at 1.22 Å) and dihedral angles .
Q. How do the benzodioxole and trifluoromethyl groups contribute to the compound's chemical reactivity and biological interactions?
- Methodological Answer:
- Benzodioxole : Enhances metabolic stability via electron-donating effects and π-π stacking with aromatic residues in target proteins .
- Trifluoromethyl : Increases lipophilicity (logP ~3.5) and influences binding affinity through steric and electronic effects (e.g., -CF₃ groups reduce basicity of adjacent amides) .
Combined, these groups improve membrane permeability and target engagement in enzyme inhibition assays .
Advanced Research Questions
Q. What computational methods are employed to predict the interaction between this compound and biological targets, and how do these models inform experimental design?
- Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor binding, prioritizing targets like kinases or GPCRs based on docking scores (<-7.0 kcal/mol) .
- Molecular dynamics simulations (AMBER, GROMACS) assess binding stability (RMSD <2.0 Å over 100 ns trajectories) .
These models guide mutagenesis studies (e.g., alanine scanning) to validate predicted key residues (e.g., Lys123 in kinase targets) .
Q. How can researchers resolve contradictions in bioactivity data observed across different experimental models for this compound?
- Methodological Answer: Discrepancies (e.g., IC₅₀ variations in cell vs. enzymatic assays) are addressed by:
- Assay standardization : Normalize protocols for ATP concentration (1 mM) and incubation time (60 min) .
- Off-target profiling using kinome-wide screening (Eurofins Panlabs) to identify confounding interactions .
- Metabolite analysis (LC-MS/MS) to rule out prodrug activation differences in cell models .
Q. What strategies optimize the compound's stability under various storage conditions without compromising its bioactivity?
- Methodological Answer:
- Lyophilization : Store as a lyophilized powder at -80°C under argon to prevent hydrolysis (shelf life >12 months) .
- Excipient screening : Add 0.1% BSA or 5% trehalose to aqueous formulations to stabilize the amide bond (degradation <5% at 4°C over 30 days) .
- Stability-indicating HPLC : Monitor degradation products (e.g., benzodioxole ring-opening) under accelerated conditions (40°C/75% RH) .
Q. What methodologies are used to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer: SAR studies involve:
- Analog synthesis : Systematic variation of substituents (e.g., replacing CF₃ with Cl or OCH₃) .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity (e.g., CF₃ adds +1.2 log units in potency) .
- 3D-QSAR (CoMFA, CoMSIA): Correlate steric/electronic fields with activity cliffs (e.g., negative coefficients near the benzodioxole ring) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
